molecular formula C15H12ClN3O3S B3340389 {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 537017-56-4

{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3340389
CAS No.: 537017-56-4
M. Wt: 349.8 g/mol
InChI Key: GSUHRTPRFGKPIZ-UHFFFAOYSA-N
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Description

{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furylmethyl group, and a triazolylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and furylmethyl groups via substitution reactions. The final step involves the attachment of the thioacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thioacetic acid derivatives. Examples include:

  • {[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
  • {[5-(4-methylphenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Uniqueness

The uniqueness of {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-11-5-3-10(4-6-11)14-17-18-15(23-9-13(20)21)19(14)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUHRTPRFGKPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
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{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

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